GABAA Receptor Binding vs. Diazepam
In an in-silico molecular docking study employing both PatchDock and AutoDock Vina platforms, 3,5-dichlorophenylhydrazine demonstrated binding energy values of -193.85 kcal/mol (PatchDock) and -5.6 kcal/mol (AutoDock Vina) against the GABAA receptor. These values are significantly closer to the reference drug diazepam (-200.68 kcal/mol and -6.1 kcal/mol, respectively) than the other co-extracted hydrazine derivatives tested in parallel: guanidine (-87.63 and -3.3 kcal/mol) and aminooxyacetic acid (-85.3 and -3.2 kcal/mol) [1].
| Evidence Dimension | Binding energy to GABAA receptor |
|---|---|
| Target Compound Data | -193.85 kcal/mol (PatchDock); -5.6 kcal/mol (AutoDock Vina) |
| Comparator Or Baseline | Diazepam: -200.68 kcal/mol (PatchDock), -6.1 kcal/mol (AutoDock Vina); Guanidine: -87.63, -3.3; Aminooxyacetic acid: -85.3, -3.2 |
| Quantified Difference | 3.4% difference from diazepam (PatchDock); 8.2% difference from diazepam (AutoDock Vina); 2.2-2.3× higher binding energy than guanidine and aminooxyacetic acid |
| Conditions | In-silico molecular docking; PatchDock and AutoDock Vina software; GABAA receptor (PDB ID not specified) |
Why This Matters
The binding energy profile indicates that 3,5-dichlorophenylhydrazine engages the GABAA receptor with a strength comparable to diazepam, a property not shared by other hydrazine derivatives tested, making it a structurally distinct candidate for developing new anxiolytic or anticonvulsant agents.
- [1] Mohammed, Z.M.; Haruna, Z.K.; Abdullahi, Z.I.; Aliyu, A.; Abdullahi, M.H.; Ibrahim, A.; Habila, J.D.; Hussein, S.A. In-silico comparative study of three (3) bioactive compounds from methanol extracts of Combretum micranthum leaf, and diazepam with Gabaa receptor molecule. Bayero Journal of Pure and Applied Sciences, 2019, 12(1), 235-241. DOI: 10.4314/bajopas.v12i1.37S View Source
